molecular formula C12H16BrNO B13292346 N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine

Cat. No.: B13292346
M. Wt: 270.17 g/mol
InChI Key: KWAVDBSKYJYMJB-UHFFFAOYSA-N
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Description

N-[(5-Bromo-2-ethoxyphenyl)methyl]cyclopropanamine is a chemical compound of interest in scientific research and development. Its molecular structure incorporates a bromo-ethoxy phenyl group linked to a cyclopropanamine moiety, a feature often explored in medicinal chemistry for its potential to modulate biological activity . The hydrochloride salt of this compound, this compound hydrochloride, is listed by multiple chemical suppliers, indicating its use as a building block in organic synthesis and pharmaceutical research . Compounds with similar structures, such as those featuring a cyclopropylamine group, are frequently investigated as key intermediates in the synthesis of more complex molecules . Researchers value this structural motif for its potential in creating novel compounds for various research applications. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C12H16BrNO/c1-2-15-12-6-3-10(13)7-9(12)8-14-11-4-5-11/h3,6-7,11,14H,2,4-5,8H2,1H3

InChI Key

KWAVDBSKYJYMJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC2CC2

Origin of Product

United States

Preparation Methods

Synthesis of the 5-Bromo-2-ethoxybenzyl Intermediate

The initial step typically involves preparing the 5-bromo-2-ethoxybenzyl precursor, which can be achieved by:

  • Ethoxylation of a 2-hydroxy-5-bromobenzyl derivative: The phenolic hydroxyl group at the 2-position is converted to an ethoxy substituent via nucleophilic substitution using ethyl halides or ethyl sulfate under basic conditions. This step requires mild bases such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) to favor ether formation without affecting the bromine substituent.

  • Selective bromination: If starting from 2-ethoxybenzyl derivatives, bromination at the 5-position can be performed using brominating agents such as N-bromosuccinimide under controlled temperature and solvent conditions (e.g., carbon tetrachloride or dichloromethane) to avoid polybromination or substitution at other positions. Radical initiators like azobisisobutyronitrile may be used to facilitate bromination under mild reflux conditions.

These approaches are supported by analogous bromomethylation and bromination methods described in the literature for related aromatic compounds, emphasizing the importance of controlled reaction conditions to achieve regioselectivity.

Formation of the Cyclopropanamine Moiety

The cyclopropanamine side chain is introduced by:

  • Reductive amination: Condensation of the 5-bromo-2-ethoxybenzyl aldehyde or bromomethyl derivative with cyclopropanamine under reductive conditions. This can be achieved using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation in the presence of a suitable catalyst (e.g., palladium on carbon) under mild pressure and temperature.

  • Direct substitution: Alternatively, nucleophilic substitution of a bromomethyl intermediate with cyclopropanamine can be performed under basic conditions to yield the desired N-substituted cyclopropanamine.

A related patent (EP2841413A1) describes hydrogenation methods for preparing N-substituted cyclopropanamines with substituted benzyl groups, indicating the feasibility of catalytic hydrogenation for such transformations.

Purification and Characterization

Following synthesis, purification is typically performed by:

  • Chromatographic techniques such as flash column chromatography using silica gel with gradients of ethyl acetate/hexane mixtures.
  • Crystallization from appropriate solvents to obtain analytically pure material.

Characterization includes:

  • Nuclear magnetic resonance spectroscopy (NMR) to confirm substitution patterns and cyclopropanamine integration.
  • Mass spectrometry (MS) to verify molecular weight (approx. 270.17 g/mol).
  • Infrared spectroscopy (IR) to identify functional groups.

Comparative Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose Notes
1 Ethoxylation Ethyl halide, potassium carbonate, DMF Introduce ethoxy group at 2-position Mild base, polar aprotic solvent
2 Bromination N-Bromosuccinimide, carbon tetrachloride, AIBN initiator, reflux Selective bromination at 5-position Controlled temp to avoid overbromination
3 Reductive amination or substitution Cyclopropanamine, NaBH(OAc)3 or Pd/C hydrogenation Attach cyclopropanamine side chain Mild reductive conditions preferred
4 Purification Silica gel chromatography, crystallization Isolate pure compound Use solvent gradients for best separation

Research Findings and Notes

  • The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine is closely related to the preparation of other N-substituted cyclopropanamines with halogenated aromatic rings, as demonstrated in European patent EP2841413A1. This patent outlines hydrogenation methods that can be adapted for the bromo-ethoxy substituted phenyl analog.

  • Bromination methods employing N-bromosuccinimide in carbon tetrachloride with radical initiators such as azobisisobutyronitrile are well-documented for selective benzylic bromination and aromatic bromination under controlled conditions. These methods ensure regioselectivity and preserve sensitive functional groups.

  • Ethoxylation of aromatic hydroxyl groups is a standard etherification reaction, typically performed under basic conditions with alkyl halides, and is compatible with bromine substituents on the ring.

  • Reductive amination or nucleophilic substitution to form the cyclopropanamine moiety requires careful control to prevent ring opening of the cyclopropane or over-reduction.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Medicine: Research into potential pharmaceutical applications, such as developing new drugs or therapeutic agents.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine exerts its effects is often related to its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopropanamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-Bromo, 2-ethoxy C₁₂H₁₆BrNO 270.17 Secondary amine; discontinued pharmaceutical research
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine 5-Chloro, 2-isopropyl C₁₄H₂₀ClN 237.77 Hydrogenation synthesis using Pt catalysts
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-Nitro C₁₀H₁₂N₂O₂ 192.22 Laboratory use; limited hazard data
N-(Quinolin-4-ylmethyl)cyclopropanamine Quinolin-4-yl C₁₃H₁₄N₂ 198.27 High-yield synthesis (91%); orange oil
N-(2-Bromo-4-fluorophenethyl)cyclopropanamine 2-Bromo, 4-fluoro, phenethyl chain C₁₁H₁₃BrFN 258.13 Bromo-fluoro substitution; H-bond donor/acceptor: 1/2
N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine 4-Difluoromethoxy, 3-methoxy C₁₂H₁₅F₂NO₂ 243.25 High purity (≥95%); discontinued availability
N-[(3-Bromo-5-methylphenyl)methyl]ethanamine 3-Bromo, 5-methyl C₁₀H₁₄BrN 228.13 Ethylamine derivative; limited application data
N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride 3-Methylthienyl C₉H₁₃NS·HCl 203.73 (base: 167.27) Thiophene derivative; salt form

Structural and Electronic Effects

  • In contrast, the nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine is strongly electron-withdrawing, which may enhance electrophilic reactivity but reduce stability . Heterocyclic Derivatives: N-(Quinolin-4-ylmethyl)cyclopropanamine introduces a quinoline ring, enabling π-π stacking interactions in biological systems, while the thienyl derivative () incorporates sulfur, altering electronic properties and bioavailability .

Physicochemical and Pharmacological Properties

  • Molecular Weight and Solubility : Derivatives with alkoxy groups (e.g., ethoxy, difluoromethoxy) generally exhibit higher solubility than halogenated analogs. The target compound’s molecular weight (270.17 g/mol) is moderate, aligning with Lipinski’s rule of five for drug-likeness.
  • Toxicity and Stability: Limited hazard data are available for most compounds.

Biological Activity

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopropanamine moiety linked to a brominated phenyl group with an ethoxy substituent. The molecular formula is C12H14BrN, and it has a molecular weight of approximately 253.15 g/mol. The presence of the bromine atom and the ethoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes.

Key Features

PropertyDetails
Molecular FormulaC12H14BrN
Molecular Weight253.15 g/mol
Structural CharacteristicsCyclopropane ring, brominated phenyl group, ethoxy substituent

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties . In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been explored for its anticancer properties . Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. For instance, it has been reported to affect the expression of genes associated with cell cycle regulation and apoptosis.

The mechanism of action involves the interaction of this compound with various molecular targets such as enzymes or receptors. The brominated phenyl ring plays a crucial role in enhancing binding affinity to these targets, potentially leading to modulation of biochemical pathways .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Streptococcus pneumoniae16

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Study 2: Anticancer Activity

In another study focusing on anticancer activity, this compound was tested against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10
A549 (lung cancer)20

The compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves reductive amination between 5-bromo-2-ethoxybenzaldehyde and cyclopropanamine, followed by purification via column chromatography. Key parameters for yield optimization include:

  • Catalyst selection : Use of NaBH₃CN or Pd/C under hydrogenation conditions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
  • Temperature control : Maintaining 0–5°C during imine formation minimizes side reactions .
    • Validation : X-ray crystallography confirms structural integrity post-synthesis .

Q. How can spectroscopic techniques (e.g., FT-IR, UV-Vis) be applied to characterize this compound’s functional groups and electronic properties?

  • Methodological Answer :

  • FT-IR : Identify the C-N stretch (~1250–1350 cm⁻¹) and cyclopropane ring vibrations (3050–3100 cm⁻¹) .
  • UV-Vis : The bromoethoxybenzene moiety absorbs at 260–280 nm (π→π* transitions), while the cyclopropanamine group contributes to a weak n→π* band at ~310 nm .
  • NMR : Use deuterated DMSO for solubility; observe cyclopropane protons as a multiplet at δ 0.8–1.2 ppm and the benzylic CH₂ at δ 3.5–4.0 ppm .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high-purity single crystals?

  • Methodological Answer :

  • Preferred solvents : Ethanol/water mixtures (7:3 v/v) or ethyl acetate/hexane (gradient elution) yield well-defined crystals .
  • Crystallization conditions : Slow evaporation at 4°C promotes crystal growth, with lattice stability enhanced by halogen bonding (Br···O interactions) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Steric effects : The cyclopropane ring imposes torsional strain, reducing accessibility to the aryl bromide site for Pd catalysts. Bulky ligands (e.g., SPhos) improve coupling efficiency .
  • Electronic effects : The electron-donating ethoxy group activates the aryl bromide toward oxidative addition, while the cyclopropane’s electron-withdrawing nature moderates reactivity .
  • Experimental design : Monitor reaction progress via LC-MS; optimize using a 1:1.2 molar ratio of boronic acid to aryl bromide in THF/H₂O .

Q. What computational approaches (e.g., DFT) can predict the compound’s conformational stability and intermolecular interactions?

  • Methodological Answer :

  • DFT modeling : Use B3LYP/6-311+G(d,p) to calculate energy-minimized geometries and frontier molecular orbitals (HOMO/LUMO). The cyclopropane ring exhibits a bent geometry, with HOMO localized on the amine group .
  • Non-covalent interactions : AIM (Atoms in Molecules) analysis reveals weak C-H···π interactions between the cyclopropane and benzene ring, stabilizing the crystal lattice .

Q. How does the compound’s solubility vary in mixed solvent systems, and what thermodynamic parameters govern this behavior?

  • Methodological Answer :

  • Solubility profiling : Use the shake-flask method in ethanol/water mixtures. The compound shows higher solubility in ethanol (>50 mg/mL) due to hydrogen bonding with the amine group .
  • Thermodynamic analysis : Van’t Hoff plots derived from solubility data (10–40°C) reveal an enthalpy-driven dissolution process (ΔH > 0) .

Q. What mechanistic pathways explain the compound’s degradation under acidic or oxidative conditions?

  • Methodological Answer :

  • Acidic conditions : Protonation of the amine leads to cyclopropane ring opening via electrophilic attack, forming a secondary carbocation intermediate .
  • Oxidative conditions : The ethoxy group undergoes demethylation to a phenol, followed by bromine displacement in the presence of H₂O₂/Fe³⁺ .
  • Analytical validation : Track degradation products using HPLC-PDA and high-resolution MS .

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